molecular formula C12H16O3 B6168134 (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol CAS No. 851069-07-3

(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol

Cat. No.: B6168134
CAS No.: 851069-07-3
M. Wt: 208.3
InChI Key:
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Description

(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of an ethoxy group, a methoxy group, and a propenol moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with an appropriate reagent to form the desired propenol derivative. One common method is the Wittig reaction, where the aldehyde reacts with a phosphonium ylide to yield the corresponding alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions may use reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of 4-ethoxy-3-methoxybenzaldehyde or 4-ethoxy-3-methoxybenzoic acid.

    Reduction: Formation of 3-(4-ethoxy-3-methoxyphenyl)propan-1-ol.

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    (2E)-3-(4-ethoxyphenyl)prop-2-en-1-ol: Lacks the methoxy group, which may influence its chemical properties and applications.

    (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one:

Uniqueness

The presence of both ethoxy and methoxy groups in (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol imparts unique chemical properties, such as increased solubility and specific reactivity patterns. These features make it a valuable compound for various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with acetaldehyde followed by reduction of the resulting enal to the corresponding alcohol.", "Starting Materials": [ "4-ethoxy-3-methoxybenzaldehyde", "acetaldehyde", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-ethoxy-3-methoxybenzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide to form (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-al.", "Step 2: Reduction of the enal using sodium borohydride in methanol/water mixture to form (2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-ol." ] }

CAS No.

851069-07-3

Molecular Formula

C12H16O3

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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